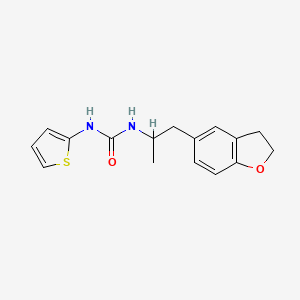
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.
Structural Overview
The compound features a benzofuran moiety , which is known for its diverse biological activities. The presence of both a thiophenyl and a urea functional group enhances its potential for interacting with biological targets. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzofuran | A fused aromatic ring known for various pharmacological properties. |
| Thiophenyl | A five-membered ring containing sulfur, contributing to the compound's reactivity. |
| Urea Group | Known for forming hydrogen bonds and participating in biological interactions. |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzofuran : Cyclization reactions using ortho-hydroxyaryl ketones.
- Alkylation : Introducing the propan-2-yl group through alkylation with suitable reagents.
- Urea Formation : Reaction with thiophenes to form the urea linkage under basic conditions.
Anticancer Properties
Research indicates that compounds containing urea and thiophene groups often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown:
- Inhibition of Cell Proliferation : A study demonstrated that urea derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against various cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
Compounds with thiophene and urea functionalities have also been evaluated for their antimicrobial effects. Notably:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety can interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The structural features allow binding to specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds similar to this have been shown to influence ROS levels, contributing to their anticancer effects.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Antitumor Activity Study : A derivative was tested against multiple cancer cell lines, showing selective toxicity with a GI50 value of 21 μM against ovarian cancer cells .
- Antimicrobial Efficacy : A series of thiourea derivatives demonstrated potent antibacterial activity, highlighting the significance of the thiophene structure in enhancing efficacy against pathogens .
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(17-16(19)18-15-3-2-8-21-15)9-12-4-5-14-13(10-12)6-7-20-14/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFMENOGBZKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














